Caspase-3 Inhibition Potency: Q-VD-OPh (2,6-Difluorophenoxy Warhead) vs. Z-VAD-FMK (Fluoromethyl Ketone) — Nanomolar vs. Millimolar Potency
In head-to-head biochemical assays using recombinant human caspases, the 2,6-difluorophenoxy-methyl ketone (OPh)-based pan-caspase inhibitor Q-VD-OPh achieves an IC₅₀ of <25 nM against caspase-3, whereas the fluoromethyl ketone (fmk)-based inhibitor Z-VAD-FMK demonstrates an IC₅₀ range of 0.0015–5.8 mM against caspase-mediated apoptosis in tumor cells [1]. This represents an approximately 1,000- to >200,000-fold potency advantage for the OPh warhead. The difference reflects the enhanced covalent binding efficiency of the 2,6-difluorophenoxy leaving group at the caspase active-site cysteine relative to the fmk leaving group [2].
| Evidence Dimension | Caspase-3 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 25 nM (Q-VD-OPh; recombinant human caspase-3) |
| Comparator Or Baseline | IC₅₀ = 0.0015–5.8 mM (Z-VAD-FMK; caspase-mediated apoptosis in tumor cells in vitro) |
| Quantified Difference | ≥1,000-fold to >200,000-fold lower IC₅₀ for the 2,6-difluorophenoxy (OPh) warhead-derived inhibitor |
| Conditions | Cell-free recombinant caspase assay (Q-VD-OPh); tumor cell apoptosis assay (Z-VAD-FMK) |
Why This Matters
Procurement of ethyl 3-(2,6-difluoro-phenoxy)propanoate enables synthesis of inhibitors operating in the nanomolar potency range, critical for tool compound selectivity and in vivo dosing feasibility.
- [1] Adooq Bioscience. Z-VAD-FMK Datasheet. IC₅₀ = 0.0015–5.8 mM. View Source
- [2] Caserta TM, Smith AN, Gultice AD, Reedy MA, Brown TL. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties. Apoptosis. 2003;8:345–352. View Source
